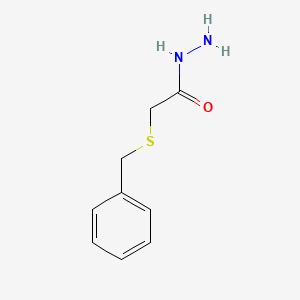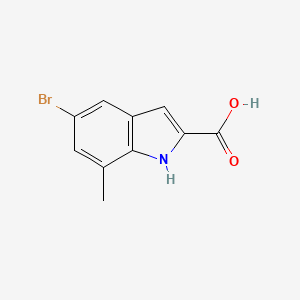
2-(5-氨基-1,3,4-噻二唑-2-基)苯酚
描述
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a heterocyclic compound that contains both a thiadiazole ring and a phenol group
科学研究应用
Medicinal Chemistry: It has shown promise as a urease inhibitor, which is important for treating infections caused by Helicobacter pylori.
Antimicrobial Activity: Derivatives of this compound have demonstrated significant antimycobacterial activity.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . H. pylori is a well-known bacterium, which is colonized in the human stomach and causes gastrointestinal infection . It is proven that the urease enzyme is essential for colonization of H. pylori in gastric mucosa .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, which disrupts the conversion of urea to ammonia and carbon dioxide . This disruption can inhibit the survival of H. pylori, potentially providing a treatment for infections caused by this bacterium .
Action Environment
The action environment of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is likely to be within the cells where the urease enzyme is located
生化分析
Biochemical Properties
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol plays a crucial role in various biochemical reactions. It has been identified as an effective inhibitor of the enzyme urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The inhibition of urease by 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is significant because urease activity is associated with the pathogenicity of certain bacteria, such as Helicobacter pylori, which causes gastrointestinal infections . The compound interacts with the active site of the urease enzyme, forming stable complexes that prevent the enzyme from catalyzing its reaction .
Cellular Effects
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol has been shown to exert various effects on different types of cells. In bacterial cells, it inhibits the activity of urease, leading to a decrease in ammonia production and an increase in the acidity of the environment, which can inhibit bacterial growth . In mammalian cells, the compound has demonstrated potential anticancer activity by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell function and viability .
Molecular Mechanism
The molecular mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol involves its interaction with specific biomolecules. The compound binds to the active site of the urease enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex . This binding prevents the enzyme from interacting with its substrate, urea, thereby inhibiting its catalytic activity . Additionally, 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol has been shown to interact with other proteins and enzymes, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods due to degradation . In in vitro studies, the inhibitory effects on urease and other enzymes have been shown to persist for several hours, but may diminish over time as the compound degrades . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained inhibition of enzyme activity and changes in cell viability .
Dosage Effects in Animal Models
The effects of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol in animal models vary with different dosages. At low doses, the compound has been shown to effectively inhibit urease activity and reduce bacterial growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, with specific dosages required to achieve the desired inhibitory effects without causing adverse reactions .
Metabolic Pathways
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is involved in several metabolic pathways. It interacts with enzymes such as urease and other oxidoreductases, affecting metabolic flux and metabolite levels . The compound can be metabolized by liver enzymes, leading to the formation of various metabolites that may have different biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is critical for its activity and function. The compound has been shown to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol typically involves the reaction of 2-aminothiophenol with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include heating the mixture under reflux for several hours .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties .
相似化合物的比较
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide
- 2-(5-Amino-1,3,4-thiadiazol-2-yl)methyl-6-aryl-tetrahydropyridazin-3-one
Uniqueness
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is unique due to the presence of both a phenol group and a thiadiazole ring, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications .
属性
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-3-1-2-4-6(5)12/h1-4,12H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMYJKHGDYTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425697 | |
| Record name | Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85003-78-7 | |
| Record name | Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)





![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)
